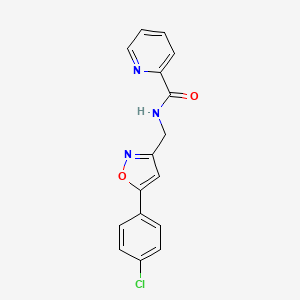

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)picolinamide

描述

N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)picolinamide is a heterocyclic compound featuring a 5-(4-chlorophenyl)isoxazole core linked via a methyl group to a picolinamide moiety. The isoxazole ring is substituted at position 5 with a 4-chlorophenyl group, while the picolinamide group introduces a pyridine-2-carboxamide functionality.

属性

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-12-6-4-11(5-7-12)15-9-13(20-22-15)10-19-16(21)14-3-1-2-8-18-14/h1-9H,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDWRNGYRISCKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also available .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs eco-friendly and cost-effective synthetic strategies. Microwave-assisted synthesis and catalyst-free methods are gaining popularity due to their efficiency and reduced environmental impact .

化学反应分析

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

科学研究应用

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)picolinamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

Industry: Utilized in the development of new materials and pharmaceuticals.

作用机制

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The compound may also interact with DNA or proteins, disrupting cellular functions and leading to anticancer effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives from the provided evidence, focusing on substituent effects, synthetic routes, and molecular similarities.

Picolinamide Derivatives ()

Compounds such as 4-(4-aminophenoxy)-N-methylpicolinamide and 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide share the picolinamide backbone but differ in their substitution patterns:

- Substituent Position: These derivatives feature phenoxy groups at the pyridine ring’s 4-position, whereas the target compound positions the isoxazole-chlorophenyl system at the methyl-linked picolinamide.

- Synthesis: The synthesis of these analogs involves nucleophilic aromatic substitution (e.g., reacting 4-chloro-N-methylpicolinamide with phenolic derivatives under reflux conditions) . Similar methods may apply to the target compound, though the isoxazole component would require additional steps for isoxazole ring formation.

Isoxazole Sulfonamide and Amide Derivatives ()

Compounds such as 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (similarity score: 0.94) and 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide (similarity score: 0.91) share the isoxazole core but differ in functional groups:

- Functional Groups : These analogs replace the picolinamide with sulfonamide or chloroacetamide groups. The sulfonamide linkage may enhance hydrogen-bonding interactions compared to the methyl-picolinamide bridge in the target compound.

- Chlorine Substitution : The 4-chlorophenyl group in the target compound contrasts with chloroalkyl chains (e.g., -CH2Cl, -CH2CH2Cl) in these analogs, which could influence solubility and steric effects .

Table 1: Structural Comparison of Key Analogs

Chlorinated Aromatic Systems ()

3-Chloro-N-phenyl-phthalimide highlights the role of chlorine in aromatic systems. While its phthalimide core differs from the target’s isoxazole-picolinamide system, the 4-chlorophenyl group in the target compound may similarly enhance electronic effects (e.g., electron-withdrawing) and influence reactivity or binding interactions .

Key Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely requires multi-step processes, combining isoxazole ring formation (e.g., via cycloaddition) with picolinamide coupling, as seen in analogous routes .

- Chlorine Positioning : The 4-chlorophenyl group on the isoxazole may optimize steric and electronic properties, similar to chloro-substituted phthalimides in polymer chemistry .

生物活性

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)picolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound is an isoxazole derivative that exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in several diseases.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Key mechanisms include:

- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain signaling.

- Interaction with Ion Channels and Receptors : It can modulate the activity of ion channels and neurotransmitter receptors, influencing neuronal signaling pathways.

- Antiviral Activity : Research indicates that the compound may interfere with viral replication processes, making it a potential candidate for treating viral infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anticancer Properties : A study demonstrated that this compound induced apoptosis in multiple cancer cell lines. The compound was effective at low micromolar concentrations, showing promise as a potential anticancer agent .

- Antiviral Activity : In vitro studies indicated that the compound exhibited significant antiviral activity against human adenovirus (HAdV). It was found to target the viral DNA replication process, suggesting its potential use in treating HAdV infections .

- Inflammatory Disorders : Research has shown that this compound effectively alleviates symptoms in models of inflammatory bowel disease by inhibiting necroptosis pathways, which are critical in inflammatory responses .

Future Directions

Given its diverse biological activities, further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and long-term efficacy in animal models.

- Mechanistic Studies : To elucidate the precise molecular interactions and pathways affected by this compound.

- Clinical Trials : To evaluate safety and efficacy in human subjects for various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。